molecular formula C16H13ClFN3O3 B2355209 N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide CAS No. 1389999-90-9

N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide

Cat. No.: B2355209
CAS No.: 1389999-90-9
M. Wt: 349.75
InChI Key: AXLZKBXRSPLALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with fluorine, a nitrophenyl group, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Halogenation: Chlorination of the phenyl ring.

    Formation of the Carboxamide: Reaction of the substituted phenyl ring with a pyridine derivative.

    Cyclopropylmethylation: Introduction of the cyclopropylmethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine or phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-N-(methyl)-2-fluoropyridine-4-carboxamide
  • N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-chloropyridine-4-carboxamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide is unique due to the specific combination of substituents on the pyridine and phenyl rings, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O3/c17-13-4-3-12(8-14(13)21(23)24)20(9-10-1-2-10)16(22)11-5-6-19-15(18)7-11/h3-8,10H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLZKBXRSPLALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC(=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.